molecular formula C7H3F3N2S B13697946 2-Isothiocyanato-5-(trifluoromethyl)pyridine

2-Isothiocyanato-5-(trifluoromethyl)pyridine

Cat. No.: B13697946
M. Wt: 204.17 g/mol
InChI Key: QSHMKZUGKKPPKH-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-(trifluoromethyl)pyridine ( 769961-60-6) is a versatile pyridine-based building block of significant value in medicinal chemistry and pharmaceutical research. Its molecular formula is C 7 H 3 F 3 N 2 S and it has a molecular weight of 204.17 . The compound features a reactive isothiocyanate group (-N=C=S) which allows it to undergo efficient reactions with amines to form thiourea linkages, a critical step in constructing complex heterocyclic systems. A primary research application of this compound is its role as a key synthetic intermediate in the development of novel androgen receptor antagonists . It is specifically utilized in the synthesis of advanced pharmaceutical compounds such as Apalutamide, a nonsteroidal antiandrogen approved for the treatment of metastatic castration-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer . In this context, the isothiocyanate moiety is essential for cyclization reactions that form the core scaffold of these potent therapeutic agents, which work by inhibiting androgen receptor nuclear translocation, DNA binding, and AR-mediated transcription . Researchers employ this intermediate in the exploration of new treatments for androgen receptor-associated diseases. Its structure, incorporating a metabolically stable trifluoromethyl group, contributes to the desired pharmacokinetic properties of the resulting drug candidates . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-isothiocyanato-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-6(11-3-5)12-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHMKZUGKKPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Pyridine Precursor Route via Dithiocarbamate Intermediate

One of the most documented and industrially relevant methods involves the conversion of 2-amino-5-(trifluoromethyl)pyridine to the corresponding isothiocyanate through a dithiocarbamate intermediate.

Stepwise Process:

Step Reagents and Conditions Description Yield / Notes
1 2-Amino-5-(trifluoromethyl)pyridine, triethylamine or triethylenediamine, carbon disulfide (CS₂), solvent (toluene or dichloromethane), 30-110°C Formation of dithiocarbamate intermediate by reaction of amino group with CS₂ in presence of base High yield (~83-93%) solid precipitate obtained; molar ratios optimized for maximum yield
2 Dithiocarbamate intermediate, electrophilic reagent such as bis(trichloromethyl) carbonate (BTC), solvent (dichloromethane or toluene), 5-60°C Cyclization and elimination reaction to afford the isothiocyanate group Reaction time ~20 hours; careful temperature control required; yields not explicitly stated but implied high

Example from Patent Literature:

  • A patent describes the preparation of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine analogously, which shares similar chemistry with this compound. The process involves reacting 5-amino-3-trifluoromethyl-2-cyanopyridine with triethylenediamine and carbon disulfide at 50-60°C, followed by treatment with BTC in dichloromethane or toluene to yield the isothiocyanate product with high purity and yield (up to 93.3% for intermediate).

Palladium-Catalyzed Coupling and Functional Group Transformations

Another approach involves palladium-catalyzed reactions to introduce trifluoromethyl and isothiocyanate groups sequentially or in tandem. Although direct preparation of this compound by this method is less documented, related compounds such as 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano have been synthesized using this strategy.

Key Features:

Parameter Description
Catalyst Palladium acetate with 1,1-diphenylphosphinoferrocene (dppf) ligand
Base Sodium carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature Reflux conditions, ~20 hours
Reactants 2-Bromo-3-trifluoromethyl-5-nitropyridine, potassium ferrocyanide

This method achieves high yields (~95%) of intermediate compounds which can be further transformed into isothiocyanates.

Comparative Analysis of Preparation Methods

Aspect Amino Precursor Route (Dithiocarbamate) Palladium-Catalyzed Coupling Route
Starting Material 2-Amino-5-(trifluoromethyl)pyridine 2-Bromo-3-trifluoromethyl-5-nitropyridine
Key Reagents Carbon disulfide, triethylenediamine, BTC Palladium acetate, dppf, sodium carbonate, potassium ferrocyanide
Reaction Conditions Moderate temperature (30-110°C), 12-20 hours Reflux in DMF, 20 hours
Yield High (83-93% for intermediates) High (~95% for intermediates)
Complexity Multi-step but straightforward Requires transition metal catalysis and careful handling
Industrial Suitability High, due to mild conditions and accessible reagents Moderate, due to catalyst cost and handling

Summary Table of Key Preparation Parameters

Parameter Amino Precursor Route Palladium-Catalyzed Route
Reaction Time 12-20 hours 20 hours
Temperature Range 30-110°C Reflux (~150°C in DMF)
Solvents Toluene, dichloromethane N,N-Dimethylformamide (DMF)
Catalysts None (base used) Palladium acetate, dppf ligand
Key Intermediates Dithiocarbamate salts Palladium complexes
Yield 83-93% (intermediates) ~95% (intermediates)
Safety Considerations Use of carbon disulfide (toxic, flammable) Handling of palladium catalysts and ferrocyanide salts

Notes on Practical Considerations

  • The amino precursor route is favored for its relatively mild conditions and straightforward workup, making it attractive for laboratory and industrial synthesis.
  • Carbon disulfide is a hazardous reagent requiring proper ventilation and safety protocols.
  • The palladium-catalyzed method, while efficient, involves expensive catalysts and requires careful control of reaction parameters.
  • Both methods ultimately provide access to the isothiocyanate functionality, which is reactive and must be handled under appropriate conditions to avoid degradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group acts as an electrophilic center, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions typically yield thiourea derivatives or modified pyridine analogs.

Key Reagents and Conditions :

  • Nucleophiles : Aliphatic/aromatic amines (e.g., methylamine, aniline).

  • Solvents : Dichloromethane (DCM), chloroform, or N,N-dimethylacetamide (DMA).

  • Catalysts/Additives : Triethylamine (TEA) for acid neutralization.

Example Reaction :

2-Isothiocyanato-5-(trifluoromethyl)pyridine + R-NH2Thiourea derivative+HCl\text{this compound + R-NH}_2 \rightarrow \text{Thiourea derivative} + \text{HCl}

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the electrophilic carbon of the -NCS group, forming a tetrahedral intermediate that collapses to release HCl and generate the thiourea product . Theoretical studies indicate solvent polarity (e.g., acetonitrile) stabilizes zwitterionic intermediates, accelerating reaction rates .

Addition Reactions

The -NCS group participates in addition reactions with amines, forming stable thiourea adducts.

Experimental Protocol :

  • Substrate : 5-Amino-3-(trifluoromethyl)picolinonitrile.

  • Reagent : Thiophosgene (Cl₂C=S).

  • Yield : Up to 95% under optimized conditions .

Representative Data :

EntryNucleophileSolventTemp (°C)Yield (%)
1EthylamineDCM2588
2AnilineChloroform2582
3Benzyl mercaptanDMA5075

Data compiled from synthesis protocols in .

Preparation via Thiophosgene/Triphosgene

The compound is synthesized by treating 5-amino-3-(trifluoromethyl)pyridine derivatives with thiophosgene or triphosgene under mild conditions:

Procedure :

  • Dissolve 5-amino-3-(trifluoromethyl)pyridine in DCM.

  • Add aqueous NaHCO₃ and thiophosgene at 0°C.

  • Stir at room temperature for 2–3 hours.

  • Extract organic phase, dry, and concentrate .

Scalability : Industrial methods use continuous-flow reactors to enhance safety and efficiency .

Challenges with Electron-Withdrawing Groups

The -CF₃ group reduces nucleophilicity of the amine precursor, necessitating excess CS₂ or prolonged reaction times. For example, 5-(trifluoromethyl)pyridin-2-amine achieves only 42% yield under standard conditions .

Interaction with Biomolecules

The compound covalently modifies cysteine residues in proteins via -NCS group reactivity, disrupting enzymatic activity. This mechanism is leveraged in:

  • Anticancer agent development : Derivatives show IC₅₀ values < 10 µM against HepG2 cells .

  • Enzyme inhibition : Targets cysteine proteases in pathogen life cycles.

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing toxic isothiocyanate vapors.

  • Hydrolytic Sensitivity : Reacts with water to form urea derivatives (e.g., in humid environments) .

Comparison with Structural Analogs

CompoundReactivity with AminesYield (%)Bioactivity (IC₅₀)
2-Isothiocyanato-5-CF₃-pyridineHigh888.2 µM
3-Isothiocyanato-5-CF₃-pyridineModerate7212.4 µM
6-Isothiocyanato-5-CF₃-pyridineLow6518.9 µM

Bioactivity data from cytotoxicity assays in .

Scientific Research Applications

2-Isothiocyanato-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Substituent Variability and Reactivity

Key analogs differ in substituents at positions 2 and 5, altering reactivity and applications:

Compound Name Substituents (Position 2 / Position 5) Key Properties/Applications References
2-Isothiocyanato-5-(trifluoromethyl)pyridine -NCS / -CF₃ Nucleophilic intermediate for agrochemicals
2-Chloro-5-(trifluoromethyl)pyridine -Cl / -CF₃ Herbicidal agent (Gramineae weed control)
2-Fluoro-5-(methylthio)pyridine -F / -SCH₃ Intermediate for pharmaceuticals and ligands
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile -NCS / -CF₃ (position 3) Pharmaceutical intermediate (anticancer agents)
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine -Cl / -I (position 5), -CF₃ (position 3) Halogenated intermediate for cross-coupling

Key Observations :

  • Electrophilic Reactivity : The -NCS group in 2-isothiocyanato derivatives enables nucleophilic additions, contrasting with the inertness of halogenated analogs (e.g., -Cl or -F) .
  • Biological Activity : Chloro- and fluoro-substituted analogs exhibit higher herbicidal potency due to enhanced stability and membrane permeability .
  • Synthetic Utility : Iodinated derivatives (e.g., 2-chloro-5-iodo-3-CF₃-pyridine) are pivotal in Suzuki-Miyaura coupling for drug discovery .

Physicochemical Properties

Limited direct data exist for the target compound, but trends are inferred from analogs:

  • Melting Points : Halogenated analogs like 2-chloro-5-iodopyridine exhibit higher melting points (~99°C) due to stronger intermolecular forces . Isothiocyanato derivatives are typically liquids or low-melting solids.
  • Solubility : Trifluoromethyl groups enhance lipophilicity, favoring organic solvents (e.g., ethyl acetate, THF) .
  • Stability : The -CF₃ group reduces metabolic degradation, as seen in fluorinated pyrimidines resisting enzymatic breakdown .

Biological Activity

2-Isothiocyanato-5-(trifluoromethyl)pyridine (ITC-5-CF3) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ITC-5-CF3 is C₇H₃F₃N₂S. It features an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration, while the isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues.

The biological activity of ITC-5-CF3 primarily arises from its ability to modify proteins through covalent bonding, which can alter their function and inhibit enzymatic activity. This modification can interfere with cellular signaling pathways, potentially leading to apoptosis or other cellular responses. The compound has been shown to selectively target cysteine residues, which are critical for various biological processes .

Biological Activity Overview

1. Anticancer Properties

  • ITC-5-CF3 has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle regulators .
  • Case Study : In studies involving prostate cancer cells, ITC compounds demonstrated the ability to downregulate androgen receptor signaling and induce ferroptosis when combined with other agents like buthionine sulfoximine (BSO) .

2. Protein Modulation

  • The isothiocyanate group allows ITC-5-CF3 to interact with proteins involved in cell signaling and metabolism. This interaction can lead to significant changes in protein function, affecting cellular responses.
  • Example : The compound has been shown to modify key enzymes involved in metabolic pathways, thereby influencing cell viability and proliferation .

3. Inhibition of Enzymatic Activity

  • ITC-5-CF3 exhibits the ability to inhibit various enzymes through covalent modification. This property is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth and survival mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes the key features and differences between ITC-5-CF3 and structurally similar compounds:

Compound NameKey FeaturesDifferences/Uniqueness
5-Isothiocyanato-3-(trifluoromethyl)pyridineAdditional nitrile groupAlters reactivity and potential applications
2-Iodo-5-trifluoromethyl-pyridineIodine atom instead of isothiocyanateDifferent chemical properties
5-Chloro-3-(trifluoromethyl)pyridin-2-amineChlorine substitutionChanges reactivity patterns
6-Chloro-3-(trifluoromethyl)pyridin-2-amineChlorine at a different positionVariations in biological activity

Research Findings

Several studies have highlighted the biological significance of ITC-5-CF3:

  • Anticancer Activity : Research indicates that ITCs can inhibit prostate cancer growth by targeting androgen receptors and inducing ferroptosis .
  • Protein Interaction Studies : Studies show that ITC compounds can selectively modify cysteine residues in proteins, leading to altered enzymatic functions .
  • Mechanistic Insights : Investigations into the mechanisms by which ITC compounds induce apoptosis reveal their role in disrupting cellular homeostasis through reactive oxygen species (ROS) generation .

Q & A

Basic: What are the key synthetic routes for 2-Isothiocyanato-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves introducing the isothiocyanate group to a pre-functionalized pyridine core. A common approach includes:

  • Step 1: Chlorination of 5-(trifluoromethyl)pyridine at the 2-position using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (70–90°C, 6–12 hours) .
  • Step 2: Substitution of the chlorine atom with an isothiocyanate group via treatment with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C for 8–24 hours .
    Optimization Tips:
  • Use automated continuous flow systems to control temperature (±1°C) and reagent stoichiometry, improving reproducibility .
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm the isothiocyanate group (C≡N stretch: ~2050–2100 cm⁻¹) and trifluoromethyl (C-F stretches: 1100–1250 cm⁻¹) .
  • NMR:
    • ¹H NMR: Pyridine protons appear as a doublet (δ 8.5–9.0 ppm) with coupling constants (J ≈ 5 Hz).
    • ¹³C NMR: Trifluoromethyl carbon resonates at δ 120–125 ppm (quartet, J = 35–40 Hz) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., N=C=S bond angle ≈ 165°) for structural validation .

Advanced: How can computational methods predict the reactivity of the isothiocyanate group in nucleophilic additions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The isothiocyanate group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the sulfur atom .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~10–15% .

Advanced: What in vitro methodologies assess the bioactivity of this compound as an enzyme inhibitor?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assay with IC₅₀ determination (e.g., EGFR kinase inhibition at ~50 nM) .
    • Cellular Uptake: Radiolabel the compound (³⁵S isotope) and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Apoptosis Assays: Treat cells and quantify caspase-3/7 activation (Caspase-Glo® 3/7 assay) to evaluate cytotoxicity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep under inert gas (Ar/N₂) at -20°C in amber glass vials to prevent hydrolysis of the isothiocyanate group .
  • Handling: Use gloveboxes with <1 ppm O₂/H₂O levels. For aqueous work, buffer solutions (pH 6–8) minimize decomposition .

Advanced: What challenges arise in developing HPLC methods for this compound, and how are they resolved?

Methodological Answer:

  • Challenge 1: Peak tailing due to polar interactions with silica columns.
    • Solution: Use end-capped C18 columns and add 0.1% trifluoroacetic acid (TFA) to the mobile phase .
  • Challenge 2: Low UV absorbance of the trifluoromethyl group.
    • Solution: Derivatize with a chromophore (e.g., dansyl chloride) or employ evaporative light scattering detection (ELSD) .

Basic: How does the trifluoromethyl group influence the compound’s electronic properties compared to methyl derivatives?

Methodological Answer:

  • Electron-Withdrawing Effect: The -CF₃ group reduces pyridine ring electron density (Hammett σₚ ≈ 0.54), increasing electrophilicity at the 2-position by ~30% compared to -CH₃ .
  • Steric Effects: The bulky -CF₃ group restricts rotational freedom, as shown in X-ray structures (dihedral angle: 15–20°) .

Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

  • Directed C-H Activation: Use palladium catalysts with directing groups (e.g., pyridine N-oxide) to selectively functionalize the 4-position .
  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) targets the 6-position .

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